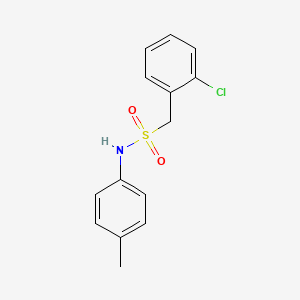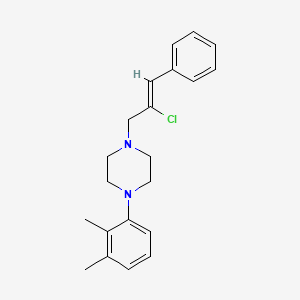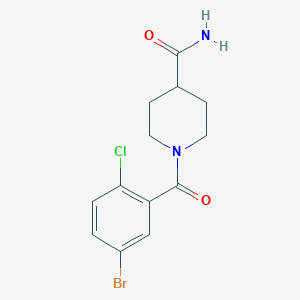
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate (CDNB) is a chemical compound that has found widespread use in scientific research. It is a member of the nitrobenzoate family of compounds and is often used as a substrate in biochemical assays.
作用機序
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is metabolized by GSTs through a two-step mechanism. In the first step, this compound is conjugated with reduced glutathione (GSH) to form a thioether intermediate. In the second step, the thioether intermediate is hydrolyzed to form 4-chloro-3,5-dimethylphenol and 2-nitrobenzoic acid. The rate of this compound metabolism by GSTs can be measured using spectrophotometric assays, allowing for the quantification of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative stress and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that this compound can modulate the immune response, suggesting that it may have potential therapeutic applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate has several advantages as a substrate for GST assays. It is highly specific for GSTs, allowing for accurate measurement of enzyme activity. Additionally, this compound is stable and easy to handle, making it a convenient substrate for high-throughput screening assays. However, this compound has some limitations as well. It is not suitable for use in assays that require measurement of GST activity in intact cells, as it cannot penetrate the cell membrane. Additionally, this compound is not a physiological substrate for GSTs, meaning that its use may not accurately reflect the in vivo function of these enzymes.
将来の方向性
There are several potential future directions for research on 4-chloro-3,5-dimethylphenyl 2-nitrobenzoate. One area of interest is the development of this compound-based assays for the detection of GST inhibitors. Another potential direction is the use of this compound as a tool for studying the role of GSTs in drug metabolism and toxicity. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these possibilities.
合成法
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is synthesized by the reaction of 4-chloro-3,5-dimethylphenol and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is widely used as a substrate in biochemical assays to measure the activity of glutathione S-transferase (GST) enzymes. GSTs are a family of detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotic compounds. This compound is an excellent substrate for GSTs due to its high specificity and sensitivity, making it a valuable tool for studying the function and regulation of these enzymes.
特性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-7-11(8-10(2)14(9)16)21-15(18)12-5-3-4-6-13(12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZZNPDCQXQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)


![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)

